5.2-Fold Higher Dopamine D4 Affinity and 4.7-Fold Better D4/D2 Selectivity vs. the 6-Carboxylic Acid Regioisomer
In a direct head-to-head radioligand binding assay using human cloned D4.4 receptors, 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid displayed a Ki of 2.3 nM, compared to 12 nM for the 6-carboxylic acid regioisomer [1]. At D2S receptors, the Ki values were 540 nM and 600 nM, respectively, translating into D4/D2 selectivity ratios of 235 and 50. The 7-carboxylic acid thus achieves a 4.7-fold superior selectivity window, directly addressing the critical need to avoid D2-mediated extrapyramidal side effects.
| Evidence Dimension | D4 receptor binding affinity (Ki) and D4/D2 selectivity ratio |
|---|---|
| Target Compound Data | D4 Ki = 2.3 nM, D2 Ki = 540 nM, selectivity ratio = 235 |
| Comparator Or Baseline | 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid: D4 Ki = 12 nM, D2 Ki = 600 nM, selectivity ratio = 50 |
| Quantified Difference | 5.2-fold lower Ki at D4; 4.7-fold higher D4/D2 selectivity ratio |
| Conditions | [3H]Spiperone competition binding, human recombinant D4.4 and D2S receptors, 50 mM Tris-HCl (pH 7.4), 25 °C |
Why This Matters
Superior D4 selectivity minimizes the risk of D2-related motor disturbances, a paramount concern in psychiatric drug development.
- [1] Müller, C., Hübner, H., & Gmeiner, P. (2006). Structure–activity relationships of pyrido[3,2-b][1,4]oxazine-3-one derivatives as selective dopamine D4 receptor ligands. Journal of Medicinal Chemistry, 49(12), 3451–3460. View Source
